Dynemicin H
Overview
Description
Dynemicin H is a member of the enediyne family of natural products, which are known for their potent antitumor and antibiotic properties. This compound is produced by the bacterium Micromonospora chersina and is characterized by its unique anthraquinone-fused ten-membered enediyne core. The enediyne core is responsible for the compound’s ability to induce DNA damage, making it a powerful agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Dynemicin H involves a complex series of enzymatic reactions. The key steps include the formation of the enediyne core through the action of polyketide synthases and tailoring enzymes. The genes responsible for the biosynthesis of the enediyne core have been identified and include dynE8, U14, and U15, along with a tailoring oxidase gene orf23 .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using the bacterium Micromonospora chersina. Genetic engineering techniques have been employed to enhance the yield of this compound by manipulating the biosynthetic gene cluster responsible for its production .
Chemical Reactions Analysis
Types of Reactions
Dynemicin H undergoes several types of chemical reactions, including:
Oxidation: The anthraquinone moiety can be reduced to hydroquinone, which triggers the activation of the enediyne core.
Cycloaromatization: The enediyne core undergoes Bergman or Myers-Saito cyclization to form a highly reactive diradical intermediate.
DNA Intercalation: The anthraquinone group intercalates into the minor groove of DNA, leading to strand cleavage.
Common Reagents and Conditions
Oxidation: Requires the presence of NADPH or thiol to reduce the quinone to hydroquinone.
Cycloaromatization: Can be initiated by light, heat, or nucleophiles.
DNA Intercalation: Occurs under physiological conditions, with the anthraquinone group binding to DNA.
Major Products Formed
Diradical Intermediate: Formed during cycloaromatization, leading to DNA strand cleavage.
Hydroquinone: Formed during the reduction of the anthraquinone moiety.
Scientific Research Applications
Dynemicin H has several scientific research applications, including:
Mechanism of Action
Dynemicin H exerts its effects primarily through DNA damage. The anthraquinone moiety intercalates into the minor groove of DNA, widening the separation between strands to allow binding. This intercalation is followed by the reduction of the quinone to hydroquinone, which triggers the activation of the enediyne core. The enediyne core undergoes cycloaromatization to form a diradical intermediate, which abstracts hydrogen atoms from the deoxyribose ring, leading to DNA strand cleavage .
Comparison with Similar Compounds
Dynemicin H is unique among enediynes due to its anthraquinone-fused ten-membered enediyne core. Similar compounds include:
Neocarzinostatin: A nine-membered enediyne with a chromoprotein core.
Cali-cheamicin: Another enediyne with a similar mode of action but different structural features.
Esperamicin: Shares the enediyne core but differs in its peripheral moieties.
This compound stands out due to its potent cytotoxicity and unique molecular architecture, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3,20,23,27-tetrahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO9/c1-10-17(29(37)38)27(40-2)18-11-5-3-4-6-12(11)28-30(10,39)23(18)13-9-16(34)21-22(24(13)31-28)26(36)20-15(33)8-7-14(32)19(20)25(21)35/h3-10,18,23,28,31-34,39H,1-2H3,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMIBTQDHCFPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C2C3C1(C(C4=CC=CC=C24)NC5=C6C(=C(C=C35)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926549 | |
Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129985-03-1 | |
Record name | Dynemicin H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129985031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,6,17-Tetrahydroxy-20-methoxy-18-methyl-5,16-dioxo-5,8,9,14,15,16-hexahydro-9,8,14-(but[1]ene[1,4,4]triyl)anthra[1,2-b]benzo[f]azocine-19-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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